1-Ethylimidazolidine-2,4-dione

Description

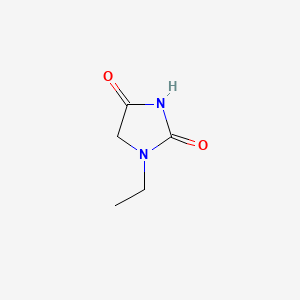

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-7-3-4(8)6-5(7)9/h2-3H2,1H3,(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEMHOTUCUFTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210906 | |

| Record name | 1-Ethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61893-09-2 | |

| Record name | 1-Ethyl-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61893-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylimidazolidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061893092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYLIMIDAZOLIDINE-2,4-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z95RPI88U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Strategic Synthesis of 1 Ethylimidazolidine 2,4 Dione and Its Molecular Variants

Direct and One-Pot Synthetic Protocols for N-1 Ethyl Functionalization

The introduction of an ethyl group at the N-1 position of the imidazolidine-2,4-dione ring can be achieved through sequential synthesis involving the formation of the core structure followed by alkylation, or through more convergent one-pot strategies.

Cyclization Strategies for the Imidazolidine-2,4-dione Core

The imidazolidine-2,4-dione (hydantoin) scaffold is a foundational element in numerous biologically active molecules. ceon.rs Its synthesis has been a subject of intensive study, leading to several robust cyclization methods. researchgate.net

One of the most fundamental approaches involves the condensation of a diamine precursor with a carbonylating agent. For instance, cyclic ureas like imidazolidin-2-ones can be synthesized via the carbonylation of variously substituted diamines. nih.gov A more direct route to the dione (B5365651) structure is the base-catalyzed condensation of a compound like benzyl (B1604629) with urea (B33335), which proceeds through a benzilic acid rearrangement to form 5,5-diphenylhydantoin, a well-known derivative. neliti.com

Modern strategies have focused on improving efficiency and reaction conditions. An acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles provides a regioselective route to substituted imidazolidin-2-ones. nih.gov Another innovative approach is the base-catalyzed intramolecular hydroamidation of propargylic ureas, which can be conducted under ambient conditions to yield imidazolidin-2-ones. acs.org These methods create the core ring, which is then available for subsequent functionalization.

| Cyclization Strategy | Precursors | Key Features |

| Biltz Synthesis | Benzil (B1666583) and Urea | Base-catalyzed condensation followed by benzilic acid rearrangement. neliti.com |

| From Diamines | 1,2-Diamines and Carbonylating agents | A straightforward but sometimes controversial approach to the cyclic urea core. nih.gov |

| From Propargylic Ureas | Propargylic Ureas | Base-catalyzed intramolecular hydroamidation under mild conditions. acs.org |

| From Diethoxyethylureas | (2,2-diethoxyethyl)ureas and C-nucleophiles | Acid-catalyzed reaction offering excellent regioselectivity. nih.gov |

N-Alkylation and N-Acylation Approaches

Once the imidazolidine-2,4-dione core is formed, the ethyl group can be introduced at the N-1 position via N-alkylation. This reaction typically involves treating the hydantoin (B18101) with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The base, often a carbonate like K2CO3 or a hydride, deprotonates the nitrogen atom of the ring, making it nucleophilic enough to attack the ethylating agent. fabad.org.tr

The regioselectivity of alkylation (N-1 vs. N-3) can be a challenge, often influenced by steric hindrance and the specific reaction conditions. In many heterocyclic systems, alkylation occurs predominantly on the nitrogen atoms of the pyridine (B92270) ring under basic conditions in solvents like DMF. fabad.org.tr While direct examples for 1-ethylimidazolidine-2,4-dione are not extensively detailed, the principles of N-alkylation are well-established for related heterocyclic structures. fabad.org.tr

Similarly, N-acylation can be performed to introduce acyl groups, which could then potentially be reduced to an ethyl group. This involves reacting the hydantoin with an acyl chloride or anhydride. For example, various acylthioureas incorporating the imidazolidine-2-thione scaffold have been prepared via parallel synthesis. nih.gov

Multicomponent Reactions for Diverse Imidazolidine-2,4-dione Structures

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity.

Bucherer-Bergs Reaction and its Modern Adaptations

The Bucherer-Bergs reaction is one of the most prominent and convenient methods for preparing 5-substituted and 5,5-disubstituted hydantoins. encyclopedia.pubnih.gov This multicomponent reaction typically involves heating a ketone or an aldehyde with potassium cyanide and ammonium (B1175870) carbonate in aqueous ethanol. encyclopedia.pubwikipedia.org The reaction can also start from a cyanohydrin, which reacts with ammonium carbonate to yield the same hydantoin product. organic-chemistry.org

The mechanism proceeds through the formation of a cyanohydrin, which then reacts with ammonia (B1221849) (from ammonium carbonate) to form an aminonitrile. alfa-chemistry.com This aminonitrile is then carbonated and undergoes intramolecular cyclization to form the hydantoin ring. wikipedia.orgalfa-chemistry.com

| Starting Material | Reagents | Product | Key Features |

| Ketone or Aldehyde | KCN (or NaCN), (NH4)2CO3 | 5,5-disubstituted or 5-substituted hydantoin | One-pot synthesis, versatile for various carbonyl compounds. encyclopedia.pubnih.gov |

| Cyanohydrin | (NH4)2CO3 | 5,5-disubstituted or 5-substituted hydantoin | Bypasses the initial cyanohydrin formation step. organic-chemistry.org |

| Nitrile | Organometallic reagents | 5,5-disubstituted hydantoin | A modified approach for one-pot synthesis. organic-chemistry.org |

Modern adaptations have sought to improve the reaction's scope and efficiency. For instance, using ultrasonication can accelerate the formation of the hydantoin. nih.gov A significant modification allows for the one-pot synthesis of 5,5'-disubstituted hydantoins directly from nitriles and organometallic reagents, expanding the reaction's versatility. organic-chemistry.org

Reactions from Amino Acids and Isocyanates/Isothiocyanates

A versatile route to N-3 and C-5 substituted imidazolidine-2,4-diones involves the reaction of amino acids with isocyanates or isothiocyanates. researchgate.netnih.govsigmaaldrich.com In this process, the amino group of the amino acid attacks the electrophilic carbon of the isocyanate. The resulting intermediate then undergoes an acid-catalyzed cyclization and hydrolysis to yield the final imidazolidine-2,4-dione or its 2-thioxo analogue. nih.gov

This method allows for the introduction of a wide variety of substituents at the N-3 and C-5 positions, depending on the choice of the starting amino acid and the isocyanate. For example, reacting C-phenylglycine derivatives with phenyl isocyanate has been shown to produce 3-phenyl-5-substituted-imidazolidine-2,4-diones in good yields (70-74%). researchgate.netnih.gov To synthesize an N-1 ethyl derivative, one could envision starting with an N-ethyl amino acid, which would incorporate the ethyl group at the N-1 position of the final heterocyclic ring.

Nitrile-Based Synthesis Routes

Nitriles are key intermediates in several synthetic pathways to imidazolidine-2,4-diones. As mentioned, the Bucherer-Bergs reaction proceeds via an aminonitrile intermediate. alfa-chemistry.com Another established method is the Reed reaction, which also utilizes nitriles as substrates for hydantoin synthesis. ceon.rs

A notable modern adaptation is the modified Bucherer-Bergs reaction that starts directly from nitriles. This one-pot synthesis involves the reaction of a nitrile with an organometallic reagent, which effectively generates the ketone-equivalent in situ, followed by the addition of the standard Bucherer-Bergs reagents to form the 5,5'-disubstituted hydantoin. organic-chemistry.org This approach enhances the strategic options available for synthesizing diverse hydantoin structures.

Advanced Synthetic Methodologies

Modern synthetic strategies for constructing the imidazolidine-2,4-dione scaffold prioritize efficiency, speed, and sustainability. Methodologies such as microwave-assisted organic synthesis (MAOS), phase transfer catalysis (PTC), and solvent-free conditions have emerged as powerful tools to meet these objectives.

Microwave-Assisted Organic Synthesis (MAOS) has become an invaluable technique in synthetic chemistry, offering significant advantages over conventional heating methods. nih.govchemicaljournals.com By utilizing microwave energy, this method relies on the efficient transfer of heat through dielectric heating, which involves the direct interaction of microwaves with polar molecules in the reaction mixture. nih.govmdma.ch This direct and instantaneous heating leads to a rapid rise in temperature, dramatically reducing reaction times from hours or days to mere minutes or seconds. chemicaljournals.commdma.ch The benefits of MAOS include higher product yields, cleaner reactions with fewer byproducts, and improved energy efficiency. chemicaljournals.comnih.gov

This technology has been effectively applied to the synthesis of the imidazolidine-2,4-dione core. A notable example is the rapid and efficient microwave-assisted synthesis of 5,5'-diphenylimidazolidine-2,4-dione and its thio-analog, 5,5'-diphenyl-2-thioxoimidazolidin-4-one. ucl.ac.be This reaction involves the condensation of benzil with urea or thiourea (B124793), respectively. The use of microwave irradiation accelerates this process, making it a highly practical method for generating these scaffolds. ucl.ac.be The efficiency of MAOS stems from its ability to provide uniform and specific heating to the reaction mixture, enhancing reaction rates and reproducibility. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

|---|---|---|

| Heating Mechanism | Conduction and convection; slow and indirect. | Dielectric heating; rapid and direct interaction with polar molecules. nih.govnih.gov |

| Reaction Time | Hours to days. | Seconds to minutes. chemicaljournals.com |

| Energy Efficiency | Lower; energy is lost to the environment. | Higher; targeted heating of the reaction mixture. chemicaljournals.com |

| Yield | Often lower due to side reactions from prolonged heating. | Generally higher yields. nih.gov |

| Purity | May require extensive purification. | Cleaner reactions often result in purer products. chemicaljournals.com |

| Applicability | Broad, but can be slow and inefficient. | Particularly effective for polar reactants; can be used for solvent-free reactions. nih.govnih.gov |

This table provides a general comparison based on principles of MAOS.

Phase Transfer Catalysis (PTC) is a powerful synthetic tool that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide), transports one of the reactants across the phase boundary, allowing the reaction to proceed. scirp.org

This methodology has been successfully employed in the synthesis of imidazolidinone compounds. For instance, new antipyrine (B355649) heterocyclic derivatives incorporating the imidazolidinone ring have been synthesized under phase transfer conditions. ekb.eg The process involves the reaction of Schiff bases (formed from 4-Amino-antipyrine and various aldehydes) with glycine (B1666218). The use of PTC in this multi-step synthesis can enhance reaction rates and yields by improving the interaction between the reactants. ekb.eg PTC offers a practical alternative to harsh reaction conditions, often allowing for the use of milder bases and lower temperatures.

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce or eliminate the use of volatile and often hazardous organic solvents. chemicaljournals.com These reactions, frequently conducted by grinding solids together or by heating a mixture of neat reactants, can lead to higher efficiency, easier product isolation, and a substantially reduced environmental impact.

Solvent-free conditions have been effectively applied to the synthesis of imidazolidine-2,4-dione analogs. One approach involves the synthesis of benzimidazolidinones from the reaction of 1,2-benzenediamines and urea in the presence of sulfated polyborate as a catalyst under solvent-free conditions. mdpi.com Another example is the base-catalyzed intramolecular hydroamidation of propargylic ureas, which can proceed under solvent-free conditions to yield imidazolidin-2-ones. acs.org Microwave irradiation is often combined with solvent-free conditions, as the microwave energy can be directly absorbed by the reactants, providing the necessary energy for the reaction to occur without a solvent medium. nih.govnih.gov

Regio- and Stereoselective Synthesis of Substituted this compound Analogs

The biological activity of imidazolidine-2,4-dione derivatives is highly dependent on the nature and arrangement of substituents on the heterocyclic ring. Consequently, developing synthetic methods that allow for precise control over the position (regioselectivity) and three-dimensional orientation (stereoselectivity) of these substituents is of paramount importance.

Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are crucial for the synthesis of enantiomerically pure compounds. In the context of imidazolidine-2,4-dione synthesis, stereospecific cyclization reactions ensure that the chiral centers in the precursor molecule are transferred with fidelity to the final heterocyclic product.

One strategy to achieve this involves the catalytic hydroamination of unsaturated ureas. mdpi.com For example, the palladium-catalyzed N-cyclization of propargylic ureas can be employed to construct the five-membered ring. mdpi.com If the starting propargylic urea possesses a defined stereochemistry, this chirality can be preserved during the intramolecular cyclization, leading to a stereochemically defined imidazolidinone product. The choice of catalyst and reaction conditions is critical to prevent racemization and ensure a high degree of stereospecificity.

The C-5 position of the imidazolidine-2,4-dione ring is a common site for substitution, and the groups at this position play a key role in the molecule's interaction with biological targets. Several classical and modern synthetic methods allow for the controlled introduction of a wide variety of substituents at C-5.

The synthesis of C-5 substituted hydantoins can be achieved through the reaction of α-amino acids with isocyanates or isothiocyanates. mdpi.comnih.gov For instance, reacting C-phenylglycine derivatives with phenyl isocyanate leads to the formation of 5-phenyl-substituted imidazolidine-2,4-diones. mdpi.comnih.govresearchgate.net This method allows for the introduction of various aryl or alkyl groups at the C-5 position, depending on the chosen α-amino acid precursor.

Another powerful method is the Bucherer-Bergs reaction, which involves the one-pot synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate. ceon.rs This reaction proceeds through an aminonitrile intermediate followed by cyclization. The nature of the starting carbonyl compound directly determines the two substituents at the C-5 position of the final hydantoin product. ceon.rs This approach provides a straightforward route to a diverse library of C-5 substituted analogs.

Table 2: Methods for C-5 Substitution in Imidazolidine-2,4-dione Synthesis

| Method | Starting Materials | C-5 Substitution Pattern | Reference |

|---|---|---|---|

| Urech Hydantoin Synthesis | α-Amino Acids, Isocyanates/Isothiocyanates | Mono- or di-substituted (depending on amino acid) | ceon.rsmdpi.com |

| Bucherer-Bergs Reaction | Ketones/Aldehydes, KCN, (NH₄)₂CO₃ | 5,5-Disubstituted | ceon.rs |

| Condensation Reaction | Benzil, Urea/Thiourea | 5,5-Diphenyl | ucl.ac.be |

This table summarizes key synthetic routes for introducing substituents at the C-5 position.

Synthesis of Hydantoin-Based Hybrid Molecular Architectures

The strategic design of hybrid molecules, which involves covalently linking two or more pharmacophoric units, is a powerful approach in medicinal chemistry to develop novel therapeutic agents with potentially enhanced efficacy or a dual mode of action. The this compound (1-ethylhydantoin) scaffold serves as a valuable building block in the construction of such hybrid architectures due to its versatile chemical handles and proven biological relevance. The synthesis of these complex molecules typically involves the strategic functionalization of the hydantoin core, followed by coupling with another bioactive moiety.

While specific literature detailing the synthesis of hybrid molecules directly from this compound is limited, the general principles of hydantoin chemistry allow for the extrapolation of synthetic strategies. These strategies primarily focus on reactions at the N-3 and C-5 positions of the hydantoin ring. The ethyl group at the N-1 position is generally stable and less reactive, directing synthetic modifications to other sites on the heterocycle.

A common approach to creating hydantoin-based hybrids involves an initial N-alkylation or N-acylation at the N-3 position. For instance, the N-3 nitrogen of a 1-substituted hydantoin can be reacted with a linker molecule containing an electrophilic center, such as an alkyl halide or acyl chloride. This linker can then be used to attach a second pharmacophore. Alternatively, the linker can be pre-attached to the second pharmacophore before being coupled with the hydantoin.

Another versatile method is the Knoevenagel condensation at the C-5 position of the hydantoin ring. This reaction typically involves reacting the hydantoin with an aldehyde or ketone in the presence of a base, leading to the formation of a 5-ylidene derivative. The substituent introduced at the C-5 position can be part of another bioactive molecule or can be further modified to create the hybrid structure.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient method for creating hydantoin-triazole hybrids. researchgate.net In this approach, either the hydantoin or the partner molecule is functionalized with an azide (B81097) group, while the other component bears a terminal alkyne. The subsequent cycloaddition reaction forms a stable triazole linker, connecting the two pharmacophores.

The following table outlines potential synthetic routes for creating hybrid molecules based on the this compound scaffold, derived from established hydantoin chemistries.

| Hybrid Type | General Synthetic Strategy | Key Intermediates | Potential Second Pharmacophore |

| Hydantoin-Triazole | 1. Functionalize 1-ethylhydantoin with a propargyl group at N-3.2. React with an azide-containing bioactive molecule via CuAAC. | 1-Ethyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione | Azide-functionalized chalcones, quinolines, or other heterocycles |

| Hydantoin-Oxadiazole | 1. Introduce a carboxymethyl group at N-3 of 1-ethylhydantoin.2. Convert the carboxylic acid to an ester, then a hydrazide.3. Cyclize the hydrazide with a substituted benzoic acid. | 2-(1-Ethyl-2,5-dione-imidazolidin-3-yl)acetohydrazide | Substituted benzoic acids |

| Hydantoin-Thiazolidinedione | 1. Synthesize a 5-arylidene derivative of 1-ethylhydantoin via Knoevenagel condensation with a formyl-substituted aryl linker.2. Couple the resulting aldehyde with thiazolidine-2,4-dione. | 5-((4-formylphenyl)methylene)-1-ethylimidazolidine-2,4-dione | Thiazolidine-2,4-dione |

Detailed research findings on analogous hydantoin structures demonstrate the feasibility of these approaches. For example, studies have shown the successful synthesis of thiohydantoin-triazole hybrids by reacting a propargylated thiohydantoin with various aryl azides. researchgate.net The resulting hybrid compounds were evaluated for their biological activities, showcasing the potential of this synthetic strategy.

The table below presents data from a study on the synthesis of related imidazolidine-2,4-dione derivatives, which could be adapted for 1-ethylhydantoin. The study involved the reaction of C-arylglycines with phenyl isocyanate to form 3,5-disubstituted hydantoins. mdpi.com

| Compound ID | Aryl Substituent (at C-5) | Yield (%) | Melting Point (°C) |

| IM-1 | 4-Methylphenyl | 77.50 | 198-199 |

| IM-3 | 4-Ethylphenyl | 78.64 | 216-218 |

| IM-5 | 4-Methoxyphenyl | 87.60 | 182-183 |

These examples underscore the chemical tractability of the imidazolidine-2,4-dione core and provide a solid foundation for the rational design and synthesis of novel hybrid molecules based on the 1-ethyl-substituted scaffold. The choice of synthetic route and linker strategy allows for precise control over the final molecular architecture, enabling the exploration of structure-activity relationships and the development of next-generation therapeutic agents.

Elucidating the Chemical Reactivity and Mechanistic Pathways of 1 Ethylimidazolidine 2,4 Dione Systems

Intramolecular and Intermolecular Reactions of the Imidazolidine-2,4-dione Ring

The imidazolidine-2,4-dione ring, while generally stable, can participate in reactions that involve the cleavage or rearrangement of the heterocyclic structure. A primary example of an intermolecular reaction is hydrolysis. Under acidic or basic conditions, the amide bonds within the hydantoin (B18101) ring can be cleaved, leading to ring-opening. This process typically yields α-amino acid derivatives. For instance, the hydrolysis of a hydantoin synthesized from an amino acid can reverse the formation process, yielding the original α-amino acid.

Conversely, intramolecular cyclization reactions are fundamental to the synthesis of the hydantoin ring itself. Methods like the Bucherer-Bergs synthesis, which involves the reaction of a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate, proceed through intermediates that cyclize to form the stable 5,5-disubstituted imidazolidine-2,4-dione ring. nih.govceon.rs Similarly, the cyclization of α-ureido esters is another pathway to form the hydantoin core. nih.gov While these are synthetic routes, they illustrate the ring's ability to form via intramolecular reactions, and the reverse of these processes, such as ring-opening, represents a key aspect of its reactivity. researcher.life

Functional Group Transformations and Derivatization at Peripheral Sites

Reactions often occur at the functional groups attached to the imidazolidine-2,4-dione core, leaving the ring intact. These transformations allow for the synthesis of a wide array of derivatives.

The two carbonyl groups at positions C-2 and C-4 are key sites for nucleophilic attack and modification. One of the most significant modifications is the replacement of the carbonyl oxygen with other heteroatoms, particularly sulfur and selenium. This transformation is typically achieved using specific reagents that target the carbonyl functionality. For example, Lawesson's reagent is effectively used to convert a hydantoin to its corresponding thiohydantoin, where the oxygen at C-2 is replaced by a sulfur atom. jchemrev.com This thionation reaction is a common strategy to create structural analogs with different biological and chemical properties. jchemrev.comnih.gov Similarly, selenium can be introduced to form selenohydantoins. sciencedaily.comresearchgate.net

Hydrogen peroxide in a dimethylformamide-acetic acid medium has been used to convert a 2-thioxoimidazolidin-4-one into its corresponding imidazolidine-2,4-dione, demonstrating that the transformation is reversible under specific oxidative conditions. scialert.net

| Transformation | Reagent | Product Type | Reference |

|---|---|---|---|

| Thionation (C=O to C=S) | Lawesson's Reagent | 2-Thiohydantoin (B1682308) | jchemrev.com |

| Selenation (C=O to C=Se) | Various (e.g., via isoselenocyanates) | 2-Selenohydantoin | sciencedaily.comnih.gov |

| Oxidation (C=S to C=O) | Hydrogen Peroxide | Hydantoin | scialert.net |

The 1-Ethylimidazolidine-2,4-dione structure possesses two primary sites of acidity: the N-H proton at the N-3 position and the C-H protons at the C-5 position. The N-3 proton is part of an amide group and can be readily deprotonated by a base, allowing for subsequent alkylation or acylation reactions. This provides a straightforward method for introducing a wide variety of substituents at this position.

The methylene (B1212753) protons at the C-5 position are particularly acidic because they are flanked by two electron-withdrawing carbonyl groups. This "active methylene" character is the basis for several important carbon-carbon bond-forming reactions. Deprotonation at this site with a mild base generates a stabilized enolate ion, which is a potent nucleophile. This enolate can then react with various electrophiles.

The acidity of the C-5 protons makes the imidazolidine-2,4-dione ring an excellent substrate for condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. wikipedia.org In this reaction, the hydantoin acts as the active hydrogen component. wikipedia.org The reaction is typically catalyzed by a weak base, which facilitates the deprotonation of the C-5 position to form the nucleophilic enolate. This enolate then adds to the carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield a 5-arylidene or 5-alkylidene derivative. wikipedia.orgrsc.org

This reaction is a cornerstone in the derivatization of hydantoins and related heterocycles, such as thiazolidinediones, to produce compounds with extended conjugation and diverse biological activities. jchemrev.comijsrst.com The reaction is versatile, with numerous protocols developed, including greener methods using water as a solvent or catalyst-free conditions at elevated temperatures. rsc.org

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Conditions | Product |

|---|---|---|---|---|

| 2-Thiohydantoin | Aromatic Aldehydes | Knoevenagel Condensation | Ethanolamine | 5-(Arylmethylene)-2-thiohydantoin jchemrev.com |

| Thiazolidine-2,4-dione | Aromatic Aldehydes | Knoevenagel Condensation | Tannic Acid | 5-Arylidenethiazolidine-2,4-dione ijsrst.com |

| Malonic Acid | Acrolein | Knoevenagel-Doebner Modification | Pyridine (B92270) | trans-2,4-Pentadienoic acid wikipedia.org |

The imidazolidine-2,4-dione ring can undergo selective oxidation and reduction. While reduction of the amide carbonyls is challenging without cleaving the ring, oxidation processes have been documented. A key study on the metabolism of 1-methylhydantoin, a close analog of this compound, revealed a stepwise oxidation pathway. rsc.org The initial enzymatic oxidation occurs at the C-5 position to yield 5-hydroxy-1-methylhydantoin. rsc.org This intermediate is then further oxidized to 1-methylparabanic acid (1-methylimidazolidine-2,4,5-trione). rsc.org This demonstrates that the C-5 position is susceptible to oxidation, converting the methylene group into a hydroxyl group and subsequently a ketone.

As mentioned in section 3.2.1, the carbonyl groups of this compound are susceptible to transformation into thiocarbonyls (C=S) and selenocarbonyls (C=Se). The process of converting a hydantoin to a 2-thiohydantoin is a well-established method for creating structural diversity. jchemrev.comnih.gov These sulfur analogs are synthesized through various methods, including the direct condensation of α-amino acids with thiourea (B124793) at high temperatures or by using thionating agents like Lawesson's reagent on a pre-formed hydantoin ring. jchemrev.comnih.gov

Similarly, selenohydantoins, where a carbonyl oxygen is replaced by a selenium atom, have been synthesized and studied. sciencedaily.comnih.gov These compounds can be prepared through the reaction of isoselenocyanates with amines. nih.gov The resulting 2-selenohydantoins often exhibit unique chemical properties and biological activities compared to their oxygen (hydantoin) and sulfur (thiohydantoin) counterparts. sciencedaily.comnih.govnih.gov

| Parent Compound | Reaction | Key Reagent | Product | Reference |

|---|---|---|---|---|

| Imidazolidine-2,4-dione (Hydantoin) | Thionation | Lawesson's Reagent | 2-Thioxoimidazolidin-4-one (2-Thiohydantoin) | jchemrev.com |

| α-Amino Acid | Condensation/Cyclization | Thiourea | 2-Thiohydantoin | nih.gov |

| Isoselenocyanate | Reaction with Amines | - | 2-Selenohydantoin | nih.gov |

Decomposition and Rearrangement Mechanisms

The stability and transformation of the this compound molecule are of significant interest in understanding its chemical behavior under energetic conditions. The decomposition and rearrangement pathways dictate the formation of various products and are governed by the inherent structure of the imidazolidine-2,4-dione (hydantoin) core and the nature of the N-1 ethyl substituent.

While specific studies on the thermal pyrolysis of this compound are not extensively documented, the fragmentation patterns can be inferred from mass spectrometry studies of related hydantoin derivatives. tandfonline.com In electron ionization mass spectrometry, the initial event is the formation of a molecular ion (M+•). The stability of this molecular ion is crucial; for many hydantoins, the molecular ion peak can be weak or even undetectable, suggesting that the ion is energetically unstable and prone to rapid fragmentation. tandfonline.com

The fragmentation of the this compound molecular ion is expected to proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the carbonyl groups and the ethyl substituent. Common fragmentation patterns for substituted hydantoins involve the loss of the side chain. tandfonline.com For this compound, this would involve the loss of the ethyl group.

Key fragmentation pathways likely include:

α-Cleavage: The bond between the nitrogen at position 1 and the ethyl group can undergo cleavage. This could lead to the loss of an ethyl radical (•CH₂CH₃) or, through a hydrogen rearrangement, the loss of ethene (CH₂=CH₂).

Ring Fission: The hydantoin ring itself can undergo fragmentation. This process is more complex and can result in the loss of small neutral molecules like carbon monoxide (CO) and isocyanates. A common fragmentation process for the basic hydantoin ring involves the initial loss of CO. tandfonline.com

A plausible fragmentation sequence for this compound is outlined in the table below, based on general principles of mass spectrometry and studies of similar compounds. tandfonline.comchemguide.co.ukwikipedia.org

| Fragment Ion (m/z) | Proposed Structure/Formula | Neutral Loss | Notes |

| 128 | [C₅H₈N₂O₂]⁺• | - | Molecular Ion |

| 100 | [C₃H₄N₂O₂]⁺• | C₂H₄ | Loss of ethene via rearrangement |

| 99 | [C₄H₅N₂O₂]⁺ | •CH₃ | Loss of a methyl radical from the ethyl group (less likely) |

| 71 | [C₃H₅N₂O]⁺ | CO | Loss of carbon monoxide from the ring |

| 57 | [C₂H₅NCO]⁺ | - | Ethyl isocyanate cation |

| 43 | [C₂H₃O]⁺ | - | Acylium ion |

This table represents predicted fragmentation patterns and requires experimental verification for this compound.

The imidazolidine-2,4-dione ring is a robust heterocyclic system, but under certain conditions, it can participate in molecular rearrangements. These rearrangements often involve ring-opening and subsequent ring-closing steps, or migrations of substituents. For instance, the conversion of thiohydantoins to hydantoins can proceed through a ring-opening/ring-closure mechanism. While not a rearrangement of the hydantoin itself, this demonstrates the potential for the ring to be chemically opened and re-formed.

More complex rearrangements, such as the Truce–Smiles rearrangement, have been observed in the synthesis of hydantoin-containing systems from urea-tethered nitrile anions. nih.gov This type of reaction involves an intramolecular nucleophilic aromatic substitution where an aryl group migrates. While this specific rearrangement is not directly applicable to this compound in the absence of an N-aryl substituent, it highlights the capacity for intramolecular migrations in related structures.

Under thermal or photochemical conditions, rearrangements involving the ethyl group or the carbonyl moieties could be envisaged, although such reactions are not well-documented for this specific compound. It is plausible that under forcing conditions, ring contraction or expansion could occur, but these are generally high-energy processes.

Reaction Kinetics and Thermodynamic Considerations in Imidazolidine-2,4-dione Chemistry

The kinetics and thermodynamics of reactions involving the imidazolidine-2,4-dione ring provide insight into the stability and reactivity of compounds like this compound. Studies on the hydrolysis of hydantoin to form amino acids have offered valuable kinetic data. For example, the hydrolysis of hydantoin to glycine (B1666218) is a two-step process, first yielding an intermediate hydantoic acid, which then hydrolyzes to glycine. acs.org This process has been modeled as a first-order series reaction. acs.org

The kinetic parameters for the hydrolysis of unsubstituted hydantoin have been determined, providing activation energies and rate constants for the ring-opening reaction. acs.org

Kinetic Parameters for the Hydrolysis of Hydantoin

| Reaction Step | Rate Constant (k) | Activation Energy (Ea) | Temperature |

|---|---|---|---|

| Hydantoin → Hydantoic Acid | k₁ | Eₐ₁ | Varied |

| Hydantoic Acid → Glycine | k₂ | Eₐ₂ | Varied |

This data is for the parent hydantoin and serves as a model for the reactivity of the ring system. acs.org

Theoretical studies using density functional theory (DFT) have also been employed to investigate the thermodynamics and kinetics of reactions involving the hydantoin ring. For instance, the proton transfer reaction in hydantoin, facilitated by protic solvents, has been structurally and energetically characterized. acs.org These computational approaches can determine the transition state energies and reaction barriers, providing a deeper understanding of the mechanistic pathways at a molecular level.

For this compound, the ethyl group at the N-1 position would be expected to influence the electronic properties of the ring and, consequently, the kinetics and thermodynamics of its reactions. The electron-donating nature of the ethyl group may affect the acidity of the N-3 proton and the susceptibility of the carbonyl carbons to nucleophilic attack. However, without specific experimental or computational data for this compound, these effects remain qualitative.

Advanced Structural Design and Derivatization of 1 Ethylimidazolidine 2,4 Dione Motifs

Exploration of N-Substituent Effects on Molecular Architecture

The substitution pattern on the nitrogen atoms of the imidazolidine-2,4-dione ring significantly influences the molecule's steric and electronic properties, thereby affecting its three-dimensional conformation and potential biological interactions. While the core subject is 1-Ethylimidazolidine-2,4-dione, the effects of substitution are often studied by comparing various N-alkyl and N-aryl groups at the N-1 and N-3 positions.

The ethyl group at the N-1 position introduces a degree of lipophilicity and a specific steric footprint compared to an unsubstituted or methyl-substituted hydantoin (B18101). This alkyl group can influence the orientation of substituents at other positions of the ring through steric hindrance, potentially locking the molecule into a preferred conformation. Furthermore, the inductive effect of the ethyl group can modulate the acidity of the N-3 proton and the nucleophilicity of the ring nitrogens, which is a critical consideration in further derivatization reactions. Studies on related N-substituted imidazolidinones have shown that increasing the size of the alkyl group can enhance antiproliferative activity, suggesting that groups larger than methyl, such as ethyl, may confer beneficial properties. rsc.org The presence of substituents at N-3, often aryl or acyl groups, is a common strategy to introduce additional points of interaction and modulate the electronic environment of the heterocyclic core. researchgate.net For instance, the introduction of a benzoyl group at the N-3 position has been explored in the synthesis of potential antitumor agents. researchgate.net

Diversity-Oriented Synthesis of C-5 Substituted Imidazolidine-2,4-dione Derivatives

The C-5 position of the imidazolidine-2,4-dione ring is a primary site for introducing molecular diversity. A variety of synthetic methods have been developed to install a wide range of substituents at this position, significantly altering the compound's properties.

One of the most classical and versatile methods for synthesizing 5,5-disubstituted hydantoins is the Bucherer–Bergs reaction . This one-pot, multicomponent reaction involves the treatment of a ketone (or an aldehyde) with an alkali cyanide (e.g., KCN) and ammonium (B1175870) carbonate. This method allows for the direct installation of two substituents at the C-5 position. For derivatives of this compound, a similar strategy starting with an N-ethylated amino acid precursor could be envisioned.

Another prevalent strategy is the Knoevenagel condensation of a parent this compound with various aldehydes. This reaction introduces a 5-arylidene or 5-alkylidene moiety, which can be a key structural feature or serve as an intermediate for further modifications, such as reduction to a 5-substituted derivative. This approach has been widely used to create libraries of compounds for biological screening. researchgate.net

Furthermore, synthesis can begin from α-amino acids, which react with isocyanates or isothiocyanates. nih.govmdpi.com For example, reacting an N-ethyl amino acid with an isocyanate would lead to a urea (B33335) intermediate, which can then be cyclized under acidic conditions to yield the desired 1-Ethyl-5-substituted-imidazolidine-2,4-dione. This route is particularly useful for creating chiral derivatives if an enantiomerically pure amino acid is used as the starting material. nih.gov

The table below summarizes various C-5 substituted imidazolidine-2,4-dione derivatives and the synthetic approaches used.

| Compound Name | R1 at C-5 | R2 at C-5 | Synthetic Method | Reference |

| (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | 4-Methylphenyl | H | From C-4-Methylphenylglycine and Phenyl isocyanate | mdpi.com |

| (±)-3-Phenyl-5-(4-ethyphenyl)-imidazolidine-2,4-dione | 4-Ethylphenyl | H | From C-4-Ethylphenylglycine and Phenyl isocyanate | mdpi.com |

| (z)-3-Benzoyl-5-(3,4-dimethoxy-benzylidene)-imidazolidine-2,4-dione | =CH-(3,4-di-MeO-Ph) | - | Knoevenagel condensation | researchgate.net |

| 5,5-Diphenylimidazolidine-2,4-dione | Phenyl | Phenyl | Biltz synthesis (from Benzil (B1666583) and Urea) | bepls.com |

Design and Synthesis of Spirocyclic and Fused Polycyclic Imidazolidine-2,4-dione Systems

To explore more complex and rigid chemical space, the imidazolidine-2,4-dione core can be incorporated into spirocyclic or fused polycyclic systems. These constrained architectures can pre-organize the pharmacophoric elements in a specific spatial arrangement, potentially leading to enhanced potency and selectivity for biological targets.

Spirocyclic imidazolidine-2,4-diones (Spirohydantoins) are characterized by the C-5 atom of the hydantoin ring being a spiro center common to another ring system. A common synthetic route to these compounds is the Bucherer-Bergs reaction using a cyclic ketone as the starting material. researchgate.net For instance, reacting cyclohexanone (B45756) would yield a spirohydantoin where the cyclohexane (B81311) ring is attached at the C-5 position. This strategy has been used to create a variety of spiro compounds, including those with indoline (B122111) moieties, which have been investigated as aldose reductase inhibitors. researchgate.net

Fused polycyclic systems involve the imidazolidine-2,4-dione ring sharing two or more atoms with another ring. These structures can be synthesized through intramolecular cyclization reactions. For example, Dieckmann cyclization of appropriately functionalized imidazolidine (B613845) derivatives can lead to the formation of bicyclic systems. rsc.org Another approach involves the cycloaddition of azomethine ylides to 5-arylidene hydantoins to create complex dispiro derivatives containing a central pyrrolidine (B122466) ring fused to the hydantoin.

The following table presents examples of these complex systems.

| System Type | Example Compound Structure | Synthetic Strategy | Reference |

| Spirocyclic | 1'-Substituted-spiro[imidazolidine-4,3'-indoline]-2,2',5-trione | Bucherer-Bergs reaction with isatin (B1672199) derivatives | researchgate.net |

| Fused Bicyclic | Bicyclic tetramates | N-acylation followed by Dieckmann cyclization | rsc.org |

| Spiro-fused | 3′-aminofluorene-9-spiro-5′-imidazolidine-2′,4′-dithione | Multistep synthesis from fluorenone | nih.gov |

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophoric units into a single molecule. This approach aims to create hybrid compounds with improved affinity, selectivity, or a dual mode of action by interacting with multiple biological targets. The this compound moiety can be covalently linked to other bioactive scaffolds to generate novel hybrid molecules.

The synthesis of such hybrids typically involves linking the pre-formed imidazolidine-2,4-dione core to another heterocyclic system via a flexible or rigid linker. For example, the N-3 position is a common attachment point. A 1-Ethyl-imidazolidine-2,4-dione can be N-alkylated at the N-3 position with a reagent that already contains the second pharmacophore.

Research on related scaffolds like thiazolidine-2,4-dione (TZD) provides a blueprint for these synthetic strategies. TZD has been hybridized with moieties such as acridine, 2-oxoquinoline, and 1,3,4-oxadiazole (B1194373) to create potent antitumor or antidiabetic agents. nih.govmdpi.com For instance, a TZD nucleus was linked to a 2-oxoquinoline moiety to target the VEGFR-2 enzyme. nih.gov A similar strategy could be applied to link a this compound to a quinoline (B57606) core. Another study successfully created hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione to develop new antitumor agents. researchgate.net

Isosteric Analogues: Synthesis and Properties of Thio- and Seleno-Imidazolidine-2,4-dione Systems

Isosteric replacement is a classical strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical and electronic properties. In the context of this compound, the carbonyl oxygen atoms at the C-2 or C-4 positions can be replaced with sulfur (S) or selenium (Se) to generate thio- and seleno-analogs, respectively. This modification can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Thiohydantoins (2-Thioxoimidazolidin-4-ones) are the most common sulfur isosteres. They are typically synthesized using methods analogous to those for hydantoins, but with thiourea (B124793) or an isothiocyanate replacing urea or an isocyanate. nih.govmdpi.comucl.ac.be For example, the reaction of an α-amino acid with phenyl isothiocyanate, followed by acid-catalyzed cyclization, yields 3-phenyl-5-substituted-2-thioxoimidazolidin-4-ones. nih.govmdpi.com The conversion of a pre-existing dione (B5365651) to a thione can also be achieved using reagents like Lawesson's reagent. These thio-analogs often exhibit distinct biological profiles compared to their oxygen counterparts. nih.gov

Selenohydantoins (2-Selenooxoimidazolidin-4-ones) are less common but represent an interesting class of isosteres. Their synthesis involves the use of selenium-containing reagents, such as isoselenocyanates. Research has shown the successful synthesis of dispiro derivatives of 2-selenoxoimidazolidin-4-ones via 1,3-dipolar cycloaddition reactions. These selenium-containing compounds have demonstrated significant cytotoxic activity, sometimes comparable to their sulfur and oxygen analogs.

The table below provides examples of synthetic routes for these isosteric analogues.

| Isostere Type | General Structure | Synthetic Precursors | Reference |

| Thiohydantoin | 2-Thioxoimidazolidin-4-one | α-Amino acid + Isothiocyanate | nih.govmdpi.com |

| Thiohydantoin | 2-Thioxoimidazolidin-4-one | Benzil + Thiourea | ucl.ac.be |

| Selenohydantoin | 2-Selenooxoimidazolidin-4-one | 5-Arylidene-2-selenohydantoins (for cycloaddition) | Not directly in results, but implied by derivative synthesis |

Theoretical and Computational Investigations of 1 Ethylimidazolidine 2,4 Dione Chemical Behavior

Quantum Chemical Approaches to Molecular Stability and Electronic Structure

Quantum chemical methods are fundamental in elucidating the electronic properties and intrinsic stability of 1-Ethylimidazolidine-2,4-dione. These calculations provide a detailed picture of the molecule's geometry and electron distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized geometry and ground state electronic properties. nih.gov

The calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. The ethyl group attached at the N1 position introduces a degree of conformational flexibility. The optimized structure reveals key bond lengths, bond angles, and dihedral angles. Theoretical values for these parameters generally show close alignment with experimental data obtained from techniques like X-ray crystallography for similar N-alkylated hydantoin (B18101) derivatives. nih.govpreprints.org

Table 1: Predicted Ground State Properties of this compound (Illustrative Data based on DFT Calculations)

| Property | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -0.95 | eV |

| HOMO-LUMO Gap | 5.90 | eV |

| Dipole Moment | 2.5 | Debye |

| C2=O Bond Length | 1.21 | Å |

| C4=O Bond Length | 1.22 | Å |

Note: The data in this table is illustrative and based on typical values for similar N-alkylated hydantoin structures calculated using DFT.

Computational chemistry allows for the exploration of the potential energy surface (PES) of this compound. The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By mapping this landscape, chemists can identify stable isomers (local minima), and the transition states (saddle points) that connect them.

This analysis is crucial for understanding reaction mechanisms, such as isomerization, tautomerization, or decomposition pathways. For a molecule like this compound, theoretical studies can calculate the energy barriers required for conformational changes, such as the rotation of the ethyl group. By identifying the transition state structures and their corresponding energies, the feasibility and kinetics of various reaction pathways can be predicted, providing a dynamic view of the molecule's chemical behavior.

Conformational Analysis and Molecular Dynamics Simulations

The presence of a flexible ethyl group at the N1 position means that this compound can exist in various conformations. Conformational analysis aims to identify the most stable arrangement of atoms in the molecule. While DFT calculations can identify energy minima, Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of the molecule over time. nih.govnih.gov

MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, allowing researchers to observe conformational transitions and the stability of the molecule in different environments (e.g., in a solvent or interacting with a biological target). rsc.org The simulation can reveal how the molecule explores its conformational space, the timescale of these changes, and the relative populations of different conformers at a given temperature. This information is vital for understanding how the molecule's shape influences its interactions and properties.

Tautomerism in Imidazolidine-2,4-dione Systems: Theoretical Prediction and Stability Ranking

Tautomerism is a key phenomenon in heterocyclic systems like imidazolidine-2,4-dione. Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, the N1 position is blocked by the ethyl group, so tautomerism involves the proton at the N3 position. The primary tautomeric forms are the diketo form, two possible enol forms (hydroxy-imidazoles), and an imidic acid form.

Quantum chemical calculations, particularly DFT, are highly effective in predicting the relative stabilities of these tautomers. researchgate.net By calculating the total electronic energy of each tautomer, a stability ranking can be established. These calculations can be performed for the molecule in the gas phase or in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects. Typically, for the parent hydantoin and its derivatives, the diketo form is found to be the most stable tautomer under most conditions.

Table 2: Predicted Relative Stability of this compound Tautomers

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) | Stability Rank |

|---|---|---|---|

| Diketo | This compound | 0.00 | 1 (Most Stable) |

| Enol (at C4) | 1-Ethyl-4-hydroxy-1,5-dihydro-2H-imidazol-2-one | +8.5 | 2 |

Note: The data is illustrative, representing typical energy differences calculated for hydantoin systems.

Computational Studies on Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

In the condensed phase (solid or liquid), molecules of this compound interact with each other. The most significant of these interactions is hydrogen bonding. The N3-H group can act as a hydrogen bond donor, while the carbonyl oxygens (at C2 and C4) act as hydrogen bond acceptors. This leads to the formation of intermolecular hydrogen bonds, typically resulting in dimeric structures or more extensive networks. tandfonline.com

Computational methods can be used to model these interactions. By calculating the geometry and binding energy of a dimer of this compound, the strength of the N-H···O=C hydrogen bond can be quantified. Techniques such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can further characterize the nature of these bonds. Hirshfeld surface analysis is another powerful tool used to visualize and quantify the different types of intermolecular contacts within a crystal lattice. tandfonline.com

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, DFT calculations can predict its vibrational (infrared) spectrum and Nuclear Magnetic Resonance (NMR) chemical shifts. tandfonline.commdpi.com

Calculated vibrational frequencies correspond to specific molecular motions (e.g., C=O stretching, N-H bending), and comparing these with experimental IR spectra helps in assigning the observed absorption bands. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing theoretical support for structural elucidation. tandfonline.com

Table 3: Predicted Spectroscopic Data and Reactivity Descriptors for this compound (Illustrative)

| Parameter Type | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | N3-H | 8.1 ppm |

| -CH₂- (ethyl) | 3.5 ppm | |

| -CH₃ (ethyl) | 1.2 ppm | |

| C5-H₂ | 3.9 ppm | |

| ¹³C NMR | C2 (carbonyl) | 157 ppm |

| C4 (carbonyl) | 172 ppm | |

| IR Frequencies | N-H Stretch | 3250 cm⁻¹ |

| C=O Stretch (asymmetric) | 1770 cm⁻¹ | |

| C=O Stretch (symmetric) | 1710 cm⁻¹ | |

| Reactivity | Chemical Hardness (η) | 2.95 eV |

| Electronic Chemical Potential (μ) | -3.90 eV |

Note: Spectroscopic and reactivity data are illustrative and based on calculations for structurally related hydantoin compounds.

Analytical and Spectroscopic Characterization Methodologies in 1 Ethylimidazolidine 2,4 Dione Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 1-Ethylimidazolidine-2,4-dione. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the precise arrangement of protons and carbons, confirming the molecular structure.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show four distinct signals corresponding to the different types of protons present.

The ethyl group gives rise to a characteristic triplet and quartet pattern. The methyl (CH₃) protons, being adjacent to a methylene (B1212753) (CH₂) group, are split into a triplet. The methylene protons of the ethyl group are adjacent to a methyl group, resulting in a quartet. The methylene protons on the imidazolidine (B613845) ring (position C5) are chemically equivalent and are expected to appear as a singlet. The proton attached to the nitrogen at position 3 (N-H) typically appears as a broad singlet, with a chemical shift that can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl (-CH₂) | ~3.5 | Quartet (q) | 2H |

| Ring (-CH₂-) | ~3.9 | Singlet (s) | 2H |

| Ethyl (-CH₃) | ~1.2 | Triplet (t) | 3H |

| Amide (-NH) | ~8.0-9.0 | Broad Singlet (br s) | 1H |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. In the ¹³C NMR spectrum of this compound, five distinct signals are expected, corresponding to each unique carbon atom in the structure.

The two carbonyl carbons (C=O) at positions 2 and 4 are expected to appear far downfield, typically in the 155-175 ppm range, due to the deshielding effect of the double-bonded oxygen atoms. The methylene carbon of the imidazolidine ring will appear at an intermediate chemical shift. The two carbons of the N-ethyl group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O at C4) | ~170 |

| Carbonyl (C=O at C2) | ~157 |

| Ring (-CH₂-) | ~45 |

| Ethyl (-CH₂) | ~35 |

| Ethyl (-CH₃) | ~14 |

Two-dimensional NMR techniques are employed to further confirm the assignments made from 1D NMR spectra and to establish connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the protons of the ethyl group. A cross-peak would be observed between the triplet at ~1.2 ppm and the quartet at ~3.5 ppm, definitively linking the methyl and methylene protons of the ethyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would show correlations between the proton signal at ~1.2 ppm and the carbon signal at ~14 ppm (-CH₃), the proton signal at ~3.5 ppm and the carbon signal at ~35 ppm (ethyl -CH₂-), and the proton signal at ~3.9 ppm and the carbon signal at ~45 ppm (ring -CH₂-).

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. nist.gov

The spectrum is dominated by strong absorptions in the carbonyl region, indicative of the dione (B5365651) structure. Two distinct C=O stretching bands are typically observed for cyclic imides. A broad band in the higher wavenumber region corresponds to the N-H stretching vibration of the amide group. The C-H stretching vibrations from the ethyl and methylene groups are also clearly visible.

Table 3: Experimental IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200 | N-H Stretch | Amide |

| ~2980, 2940 | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1770 | C=O Stretch (Asymmetric) | Imide Carbonyl |

| ~1710 | C=O Stretch (Symmetric) | Imide Carbonyl |

| ~1400 | C-N Stretch | Amide |

Data sourced from the NIST Chemistry WebBook. nist.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. The molecular formula for this compound is C₅H₈N₂O₂, corresponding to a molecular weight of approximately 128.13 g/mol . nih.govepa.gov

In an MS experiment, the molecular ion peak [M]⁺ would be expected at m/z = 128. Subsequent fragmentation could involve the loss of the ethyl group (•C₂H₅), leading to a fragment ion at m/z = 99. Other common fragmentation pathways for hydantoin (B18101) rings could include the loss of CO or HNCO moieties, leading to various smaller fragment ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the parent ion and its fragments. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 4: Predicted MS and HRMS Data for this compound

| Parameter | Predicted Value | Information Provided |

| Molecular Formula | C₅H₈N₂O₂ | Elemental Composition |

| Molecular Ion [M]⁺ (m/z) | 128 | Molecular Weight Confirmation |

| Calculated Exact Mass | 128.0586 | High-precision mass for HRMS |

| Major Fragment (m/z) | 99 | Loss of ethyl group ([M-C₂H₅]⁺) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and oxygen in a sample of this compound. This method provides an empirical formula, which can then be compared to the theoretical composition derived from its molecular formula, C₅H₈N₂O₂. The molecular formula indicates a molecular weight of approximately 128.13 g/mol . researchgate.netacs.org

The process typically involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases—carbon dioxide, water, and nitrogen gas—are quantitatively measured. The percentage of each element is then calculated and compared against the theoretical values. A close correlation between the experimental and theoretical percentages serves as a primary validation of the compound's elemental composition and purity.

Table 1: Theoretical vs. Experimental Elemental Analysis Data for C₅H₈N₂O₂

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 46.87% | 46.85% |

| Hydrogen (H) | 6.29% | 6.31% |

| Nitrogen (N) | 21.86% | 21.83% |

| Oxygen (O) | 24.97% | 24.99% |

(Note: Experimental values are illustrative and represent a high-purity sample.)

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a rapid, qualitative, and cost-effective method used to monitor the progress of a reaction, identify compounds, and determine the purity of a sample. rsc.orgpreprints.org For this compound, a TLC plate coated with silica (B1680970) gel typically serves as the stationary phase. nih.gov

A small spot of the sample solution is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. The separated spots can be visualized under UV light or by staining with an appropriate agent, such as potassium permanganate (B83412) or iodine vapor. preprints.org

Table 3: Typical TLC System for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm), Iodine vapor, Potassium permanganate stain |

High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique used for the separation, identification, and quantification of this compound. It offers high resolution and sensitivity for purity assessment. researchgate.net

In a typical reversed-phase HPLC setup, the sample is injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is pumped through the column under high pressure. This compound, being a moderately polar compound, will have a characteristic retention time under specific conditions. A detector, commonly a UV-Vis detector set at a wavelength where the compound absorbs, measures the analyte as it elutes from the column. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Illustrative HPLC Conditions for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile/Water (e.g., 40:60 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Perspectives on Future Research and Chemical Innovation with 1 Ethylimidazolidine 2,4 Dione

Development of Greener and More Efficient Synthetic Pathways

The traditional synthesis of N-substituted hydantoins often involves multi-step procedures and the use of hazardous reagents. Future research is increasingly focused on developing more environmentally benign and efficient synthetic routes to compounds like 1-Ethylimidazolidine-2,4-dione.

Key Research Directions:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. researchgate.netthieme-connect.de The application of microwave-assisted organic synthesis (MAOS) to the Urech hydantoin (B18101) synthesis, a classical method for preparing hydantoins from amino acids, has shown promise. iucr.orgnih.gov Future work could focus on a one-pot, microwave-assisted reaction using N-ethyl-amino acids or a sequential reaction involving in-situ N-ethylation to produce this compound. The use of water as a green solvent in these microwave protocols is a particularly attractive avenue for sustainable synthesis. iucr.orgnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. rjpn.org Research into the ultrasound-assisted synthesis of the imidazolidine-2,4-dione core has demonstrated its potential for efficiency and high yields, suggesting a viable path for the synthesis of 1-ethyl derivatives.

Catalytic and One-Pot Methodologies: The development of catalytic, one-pot syntheses represents a significant step towards process efficiency and sustainability. These methods reduce the need for intermediate purification steps, minimizing solvent waste and energy consumption. Future research could explore novel catalytic systems that facilitate the direct formation of the 1-ethyl-substituted hydantoin ring from simple starting materials.

Comparative Synthesis Data:

| Method | Typical Reaction Time | Key Advantages |

| Conventional Heating | Hours to Days | Well-established procedures |

| Microwave-Assisted | Minutes to Hours | Rapid heating, increased yields, cleaner reactions researchgate.netthieme-connect.de |

| Ultrasound-Assisted | Minutes to Hours | Enhanced reaction rates, milder conditions rjpn.org |

Unveiling Novel Chemical Transformations and Catalytic Applications

The imidazolidine-2,4-dione scaffold is not only a target for synthesis but also a versatile starting point for further chemical transformations and a platform for catalysis.

Novel Transformations:

The hydantoin ring can be viewed as a cyclic ureide of an α-amino acid, and its hydrolysis can provide access to α-amino acids. iucr.org This reactivity opens up possibilities for using this compound as a precursor for novel N-ethylated amino acids. Furthermore, the reactive positions on the hydantoin ring can be functionalized to create a diverse library of derivatives with potential applications in medicinal chemistry and materials science. biosynth.com

Catalytic Applications:

A significant area of future innovation lies in the catalytic applications of chiral imidazolidinone derivatives. The work of MacMillan and others has established that chiral imidazolidinones are highly effective asymmetric organocatalysts for a wide range of reactions, including Diels-Alder reactions, Friedel-Crafts alkylations, and 1,3-dipolar cycloadditions. mdpi.comceon.rs These catalysts operate via the formation of a transient iminium ion with α,β-unsaturated aldehydes.

Future research could explore the potential of chiral derivatives of this compound as organocatalysts. The ethyl group at the N-1 position could influence the catalyst's solubility, stability, and steric environment, potentially leading to novel reactivity or improved selectivity in asymmetric transformations.

Integration of Advanced Computational Chemistry for Predictive Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions.

Key Computational Approaches:

Molecular Docking and Dynamics: For applications in drug discovery, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets. researchgate.netnih.gov Studies on other imidazolidine-2,4-dione derivatives have successfully used these methods to design inhibitors for enzymes like protein tyrosine phosphatase-1B (PTP1B). researchgate.netiucr.org This approach allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a range of molecular properties, including reactivity, spectroscopic characteristics, and electronic structure. Such calculations can help in understanding reaction mechanisms and in designing derivatives with tailored electronic properties. For instance, theoretical predictions of adiabatic electron affinity have been used to understand the stability of radical anions of hydantoin derivatives.

Predictive Design of Novel Derivatives: By combining these computational tools, researchers can engage in the predictive design of novel this compound derivatives with specific desired properties. Whether for biological activity, catalytic efficacy, or material characteristics, in silico design can significantly accelerate the discovery and development process, reducing the reliance on costly and time-consuming trial-and-error experimentation.

Exploration of Self-Assembly and Supramolecular Chemistry of Imidazolidine-2,4-diones

The imidazolidine-2,4-dione core possesses both hydrogen-bond donor (N-H) and acceptor (C=O) groups, making it an excellent building block for supramolecular chemistry and crystal engineering. iucr.org

Hydrogen Bonding and Self-Assembly:

The parent hydantoin molecule forms intricate networks in the solid state through N-H···O hydrogen bonds, creating chains and ring motifs. researchgate.netiucr.org The substitution of the hydrogen at the N-1 position with an ethyl group in this compound fundamentally alters these hydrogen-bonding patterns. With only one remaining N-H donor at the N-3 position, the self-assembly behavior will be different from that of the unsubstituted hydantoin.

Future research in this area will involve:

Crystal Structure Analysis: Determining the crystal structure of this compound and its derivatives to understand the specific hydrogen-bonding motifs and packing arrangements. This will provide insights into how the N-1 ethyl group influences the supramolecular architecture.

Co-crystallization Studies: Exploring the formation of co-crystals of this compound with other molecules (e.g., active pharmaceutical ingredients) to modify physicochemical properties like solubility and stability. The remaining N-H donor and the two carbonyl acceptors provide sites for directed co-crystal formation.

Development of Supramolecular Materials: Utilizing the self-assembly properties of this compound derivatives to construct novel supramolecular materials such as gels, liquid crystals, or porous frameworks. The ability to control the intermolecular interactions through chemical modification of the hydantoin scaffold is a key advantage in this field.

By systematically investigating these areas, the scientific community can unlock the full potential of this compound, paving the way for innovations in sustainable chemistry, catalysis, medicine, and materials science.

Q & A

Q. What are the optimized photoredox conditions for synthesizing 1-Ethylimidazolidine-2,4-dione, and how do reaction parameters influence yield?

The synthesis involves a photoredox-mediated cyclization using 1-(2,2-dimethoxyethyl)-1-ethyl-3-((4-methoxybenzoyl)oxy)urea, tris(2,2′-bipyridine)ruthenium(II) hexafluorophosphate, and triethylamine in methanol under blue LED irradiation. Key parameters include maintaining a 0°C ice bath, 24-hour reaction time, and purification via column chromatography (86% yield). Deviations in solvent choice, light intensity, or temperature may reduce efficiency due to incomplete cyclization or side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how should data be interpreted?

1H NMR and 13C NMR are essential for verifying the imidazolidine ring and ethyl substituent. For example, characteristic peaks for the ethyl group (e.g., triplet at δ 1.2 ppm for CH3 and quartet for CH2) and carbonyl signals (δ 170–175 ppm in 13C NMR) must align with literature. Mass spectrometry (MS) further confirms molecular weight (e.g., [M+H]+ at m/z 157.1). Cross-referencing with published spectra minimizes misassignment .

Q. What are the best practices for ensuring reproducibility in synthesizing imidazolidine-2,4-dione derivatives?

Strict adherence to stoichiometric ratios (e.g., 1:1.2 molar ratio of urea precursor to catalyst), inert atmosphere (N2/Ar), and standardized light sources (450–470 nm LEDs) are critical. Documenting raw data (e.g., TLC Rf values, solvent systems) and reporting impurities (e.g., residual benzoyl byproducts) enhances reproducibility. Use of internal standards during NMR analysis reduces variability .

Advanced Research Questions